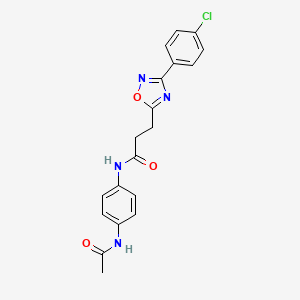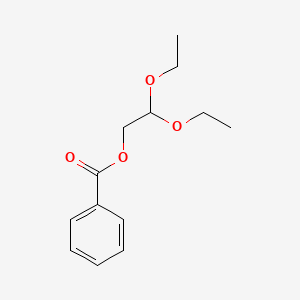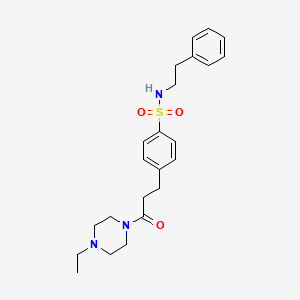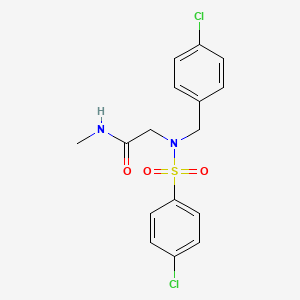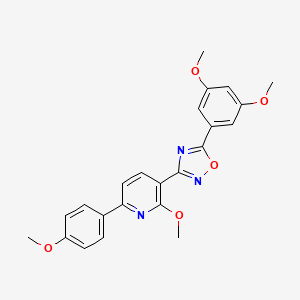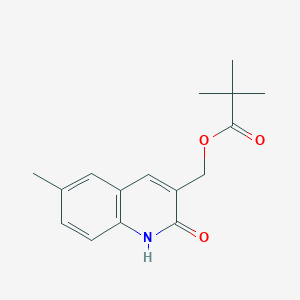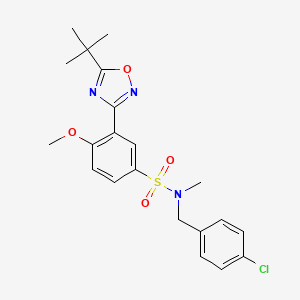
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a tumor-associated enzyme. CAIX is overexpressed in several types of cancer, and its inhibition has been shown to have anti-tumor effects.
Mechanism of Action
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide inhibits N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide, which is overexpressed in several types of cancer. N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide plays a crucial role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide by N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide leads to a decrease in the pH of the tumor microenvironment, which inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to radiation therapy and chemotherapy. In addition, it has been shown to decrease the pH of the tumor microenvironment, which inhibits tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has several advantages for lab experiments. It is a potent inhibitor of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide, which makes it a useful tool for studying the role of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide in cancer. It has also been shown to have anti-tumor effects, which makes it a potential candidate for cancer therapy. However, it has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet known. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different types of cancer cells.
Future Directions
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has several potential future directions. It can be further studied for its anti-tumor effects and its potential use in cancer therapy. It can also be used as a tool for studying the role of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide in cancer. In addition, its mechanism of action can be further elucidated to better understand its effects on different types of cancer cells. Furthermore, it can be modified to improve its potency and selectivity towards N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide, which can enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide involves the reaction of 4-chloro-N-(2,6-dichlorobenzyl)benzenesulfonamide with allyl acetate in the presence of potassium carbonate. The reaction is carried out in acetonitrile at room temperature for 24 hours. The product is isolated by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has been extensively studied for its anti-tumor effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3S/c1-2-10-22-18(24)12-23(11-15-16(20)4-3-5-17(15)21)27(25,26)14-8-6-13(19)7-9-14/h2-9H,1,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAOEJPEOKPPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




